trans-1-(Bromoethyl)-4-pentylcyclohexane
Overview
Description
“trans-1-(Bromoethyl)-4-pentylcyclohexane” is a cyclohexane derivative. Cyclohexane is a six-membered ring molecule with the formula C6H12. In this case, it seems to have a bromoethyl group at the 1-position and a pentyl group at the 4-position .
Synthesis Analysis
While the specific synthesis pathway for “trans-1-(Bromoethyl)-4-pentylcyclohexane” isn’t available, similar compounds are often synthesized through electrophilic addition or elimination reactions . For example, bromocyclohexane can be synthesized through an electrophilic addition reaction of cyclohexene with bromine .Molecular Structure Analysis
The structure of “trans-1-(Bromoethyl)-4-pentylcyclohexane” would likely involve a cyclohexane ring with the bromoethyl and pentyl groups attached. The “trans” designation suggests that these two groups are on opposite sides of the cyclohexane ring .Chemical Reactions Analysis
Cyclohexane derivatives can undergo a variety of reactions. For example, they can participate in elimination reactions, where a leaving group (such as a bromine atom) is removed . The specific reactions that “trans-1-(Bromoethyl)-4-pentylcyclohexane” can undergo would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of “trans-1-(Bromoethyl)-4-pentylcyclohexane” would depend on its specific structure. Similar compounds, like trans-1-Bromo-4-ethylcyclohexane, have properties that can be found in databases like ChemSpider .Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-bromoethyl)-4-pentylcyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25Br/c1-2-3-4-5-12-6-8-13(9-7-12)10-11-14/h12-13H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDKWELHUVNKSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568445 | |
Record name | 1-(2-Bromoethyl)-4-pentylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1-(Bromoethyl)-4-pentylcyclohexane | |
CAS RN |
71458-14-5 | |
Record name | 1-(2-Bromoethyl)-4-pentylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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